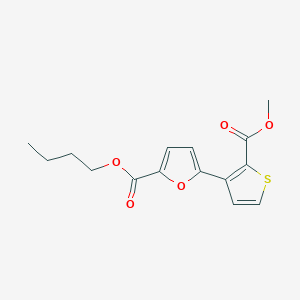
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate is a compound with a wide range of potential applications in scientific research. It has been studied for its potential as a therapeutic, its biochemical and physiological effects, and its use in laboratory experiments.
Scientific Research Applications
Synthesis and Properties
Synthesis and Spectroscopic Properties : The synthesis of 5-substituted-2,5-dihydro-2-furoic acids, including compounds similar to Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate, involves a reduction process under controlled conditions and subsequent esterification with acidic methanol. The resulting esters showcase interesting spectroscopic properties, such as large long-range coupling constants observed in NMR spectra and high absorption maxima related to the ester carbonyl group in IR spectra (Masamune, Ono, & Matsue, 1975).
Applications in Surfactant Production
Biodegradable and Non-Ecotoxic Surfactants : Novel anionic furanic surfactants with lipophilic chains linked to a sodium 2-furoate head group can be derived from oligo-alginates or alginate conversion to butyl 5-(dibutoxymethyl)-2-furoate. These surfactants exhibit properties such as low superficial tensions and foaming properties dependent on the alkyl chain length. Notably, they also demonstrate biodegradability and a lack of aquatic ecotoxicity, marking them as environmentally friendly options (Renault et al., 2021).
Chemical Transformations and Reactions
Chemical Transformations and Synthetic Pathways : The chemical transformations of derivatives of similar compounds, under the action of bases, result in various reactions and the formation of new compounds, showcasing the versatility and reactivity of these chemical structures in synthetic chemistry (Maadadi et al., 2017).
properties
IUPAC Name |
butyl 5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-3-4-8-19-14(16)12-6-5-11(20-12)10-7-9-21-13(10)15(17)18-2/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYAEGZZZEUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(O1)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

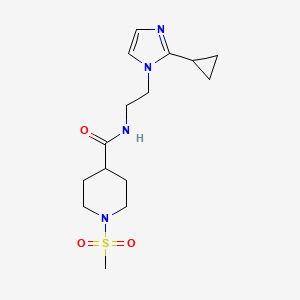
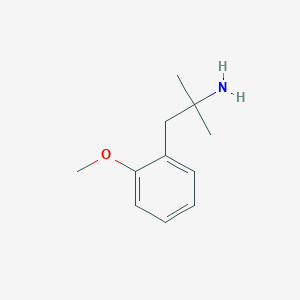
![N-(4-fluorophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2565196.png)
![2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2565198.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2565199.png)

![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)


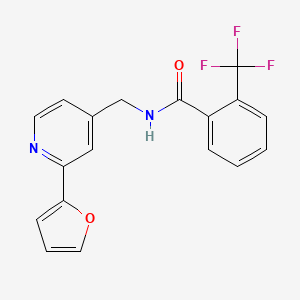
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2565209.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate](/img/structure/B2565210.png)
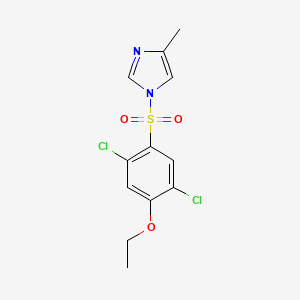
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2565214.png)